molecular formula C13H12N4O2 B1622556 4-[(4-Nitrophenyl)azo]-O-toluidine CAS No. 84255-13-0

4-[(4-Nitrophenyl)azo]-O-toluidine

Cat. No.: B1622556
CAS No.: 84255-13-0
M. Wt: 256.26 g/mol
InChI Key: YIRVXTSCTZTERY-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)azo]-O-toluidine is an azo compound characterized by a nitro-substituted phenyl group linked via an azo (–N=N–) bond to an o-toluidine moiety (2-methylaniline). Azo compounds are widely utilized as dyes and pigments due to their vivid colors and stability. The nitro group (–NO₂) at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s optical properties and reactivity.

Structurally, the compound shares similarities with restricted aromatic amines (e.g., o-toluidine, 95-53-4) listed in regulatory reports due to carcinogenic risks .

Properties

CAS No.

84255-13-0

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

2-methyl-4-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C13H12N4O2/c1-9-8-11(4-7-13(9)14)16-15-10-2-5-12(6-3-10)17(18)19/h2-8H,14H2,1H3

InChI Key

YIRVXTSCTZTERY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N

Other CAS No.

84255-13-0

Origin of Product

United States

Chemical Reactions Analysis

Reduction of the Azo Group

The azo bond undergoes reductive cleavage under acidic or alkaline conditions, producing aromatic amines.

Conditions Products Mechanism References
Sodium dithionite (Na₂S₂O₄), pH 9–12o-Toluidine (2-methylaniline) + 4-nitroanilineTwo-electron transfer reduces -N=N- to -NH-NH-, followed by bond cleavage.
Catalytic hydrogenation (H₂/Pd)o-Toluidine + 4-nitroanilineDirect hydrogenolysis of the azo bond.

Key Findings :

  • Reduction rates depend on pH and solvent polarity. Alkaline conditions favor complete cleavage .

  • In anaerobic environments (e.g., bacterial reduction), partial degradation may occur .

Reduction of the Nitro Group

The nitro (-NO₂) group on the 4-nitrophenyl ring can be selectively reduced to an amine (-NH₂).

Conditions Products Mechanism References
H₂/Pd in ethanol4-Aminophenylazo-o-toluidineSequential reduction: NO₂ → NH₂ via nitroso and hydroxylamine intermediates.
SnCl₂/HCl4-Aminophenylazo-o-toluidineAcidic reduction with stannous chloride.

Challenges :

  • Competitive reduction of the azo group occurs if conditions are not carefully controlled .

  • Over-reduction may yield secondary amines or deamination products.

Electrophilic Aromatic Substitution (EAS)

The o-toluidine ring undergoes substitution due to the electron-donating amino (-NH₂) and methyl (-CH₃) groups.

Reaction Conditions Products Regioselectivity References
ChlorinationCl₂ in acetic acid4-Chloro-o-toluidine derivativePara to -NH₂, meta to -CH₃
SulfonationH₂SO₄, 100°CSulfonated derivativesOrtho/para to -NH₂

Notable Observations :

  • The azo group deactivates the adjacent ring, limiting substitution on the 4-nitrophenyl moiety .

  • Steric hindrance from the methyl group reduces reactivity at the ortho position relative to -NH₂ .

Diazotization and Coupling Reactions

The amino group (-NH₂) on the o-toluidine ring can form diazonium salts for subsequent coupling.

Step Conditions Outcome References
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt formation
Couplingβ-naphthol or resorcinol, pH 9–11New azo dyes (e.g., tris-azo compounds)

Limitations :

  • Diazonium intermediates are thermally unstable; low temperatures are critical .

  • Existing azo bonds may hydrolyze under strongly acidic conditions.

Acetylation and Protection Reactions

The primary amine (-NH₂) can be acetylated to modulate reactivity.

Conditions Products Applications References
Acetic anhydride, pyridineN-Acetyl-4-[(4-nitrophenyl)azo]-o-toluidineStabilizes the amine for further synthesis.

Utility :

  • Acetylation prevents unwanted side reactions during electrophilic substitutions .

Oxidation Reactions

Oxidative pathways are less common but critical for degradation studies.

Conditions Products Mechanism References
Ozone (O₃) in waterNitrobenzoic acids + toluidine oxidesRadical-mediated cleavage of aromatic rings.
UV/H₂O₂Degraded intermediates (e.g., quinones)Hydroxyl radical attack on electron-rich sites.

Environmental Relevance :

  • Advanced oxidation processes (AOPs) mineralize the compound into CO₂, H₂O, and inorganic ions .

Comparison with Similar Compounds

Key Compounds:

4-[(4-Nitrophenyl)azo]-O-toluidine : Features azo, nitro, and methyl groups.

Direct Black 38 (DB38): A benzidine-based azo dye releasing carcinogenic benzidine upon degradation .

o-Toluidine (95-53-4): A methyl-substituted aniline, a known human carcinogen .

4-Chloro-o-toluidine (95-69-2) : Chlorine substituent increases toxicity compared to o-toluidine .

(E)-4-(2-(4-Nitrophenyl)diazenyl)phenol: A nitro-azo phenol with UV absorption at 376 nm .

Table 1: Structural and Property Comparison

Compound Functional Groups Molecular Weight (g/mol) UV λₘₐₓ (nm) Melting Point (°C) Toxicity Class
This compound Azo, –NO₂, –CH₃ ~285.3 Data needed Data needed Probable carcinogen*
Direct Black 38 Azo, benzidine core 781.7 Carcinogenic
o-Toluidine –NH₂, –CH₃ 107.2 –6 to –3 Carcinogen
4-Chloro-o-toluidine –NH₂, –CH₃, –Cl 141.6 32–34 Carcinogen
(E)-4-(2-(4-Nitrophenyl)diazenyl)phenol Azo, –NO₂, –OH 255.2 376 Data needed

*Inferred from structural analogy to o-toluidine .

Degradation and Environmental Impact

Azo compounds often undergo reductive cleavage of the –N=N– bond, releasing aromatic amines. For instance, DB38 degrades into benzidine and aniline, both carcinogens . Similarly, this compound may produce o-toluidine and 4-nitroaniline, which are regulated due to toxicity . Enzymatic treatments using soybean peroxidase (SBP) and H₂O₂ effectively polymerize these toxic byproducts; optimal conditions for 4-chloro-o-toluidine removal include pH 3.5–4.5 and <50 mU/mL SBP .

Q & A

Q. What are the standard synthetic routes for 4-[(4-Nitrophenyl)azo]-O-toluidine, and how can purity be ensured?

The synthesis typically involves diazotization of 4-nitroaniline followed by coupling with o-toluidine. Key steps include:

  • Diazotization : Dissolve 4-nitroaniline in HCl (1:1) at 0–5°C, add NaNO₂ dropwise to form the diazonium salt.
  • Coupling : Add o-toluidine in alkaline medium (pH 8–10) to the diazonium salt solution. Maintain low temperature (0–5°C) to minimize side reactions.
  • Purification : Recrystallize the crude product using ethanol or DMF to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 450 nm (λmax for azo compounds) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • UV-Vis Spectroscopy : Confirm the λmax (typically 450–500 nm for nitro-azo derivatives) and molar absorptivity.
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns.
  • HPLC-PDA : Employ a gradient elution (acetonitrile/water with 0.1% TFA) to assess purity and detect isomers or byproducts .

Q. How should researchers handle stability and storage challenges?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the azo bond.
  • Moisture Control : Use desiccants in storage containers to avoid hydrolysis.
  • Safety : Follow H313 (harmful in contact with skin) and H315 (causes skin irritation) protocols. Use PPE and fume hoods during handling .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reaction mechanisms of this compound?

  • DFT Calculations : Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to predict UV-Vis transitions and compare with experimental λmax.
  • Reaction Path Analysis : Use quantum chemical reaction path searches (e.g., GRRM17) to identify intermediates in the diazotization-coupling process. Compare activation energies for different pH conditions .

Q. What experimental design strategies resolve contradictions in reported spectral data?

  • Factorial Design : Apply a 2³ factorial design (variables: temperature, pH, solvent polarity) to identify interactions affecting λmax or coupling efficiency.
  • Cross-Validation : Compare experimental IR and NMR spectra with NIST Chemistry WebBook reference data to resolve discrepancies in peak assignments .

Q. How does the azo group influence photostability, and how can degradation pathways be studied?

  • Accelerated Degradation : Expose the compound to UV light (365 nm) and analyze degradation products via LC-MS. Major pathways include:
    • Azo Bond Cleavage : Forms 4-nitroaniline and o-toluidine.
    • Nitro Reduction : Produces amino derivatives under anaerobic conditions.
  • Kinetic Modeling : Use pseudo-first-order kinetics to quantify degradation rates under varying pH and temperature .

Q. What methodologies optimize synthesis yield and selectivity in scaled-up reactions?

  • Process Intensification : Use microreactors to enhance heat/mass transfer, reducing side reactions (e.g., triazene formation).
  • Response Surface Methodology (RSM) : Model variables (temperature, reagent molar ratio, stirring rate) to predict optimal yield (typically 70–85% for lab-scale) .

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